![molecular formula C17H16ClNO5 B5588268 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate](/img/structure/B5588268.png)
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate is a chemical compound with the molecular formula C17H16ClNO5 and a molecular weight of 349.774 g/mol . It is known for its unique structure, which includes a chloro-substituted aniline and a phenyl acetate moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenyl acetate under specific reaction conditions . The process may include steps such as:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Acetylation: Introduction of the acetate group.
Chemical Reactions Analysis
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate include:
4-Chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the phenyl acetate moiety.
Phenyl acetate derivatives: Compounds with similar acetate groups but different aromatic substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-10(20)24-14-7-5-4-6-11(14)17(21)19-13-9-15(22-2)12(18)8-16(13)23-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUZSROOLWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
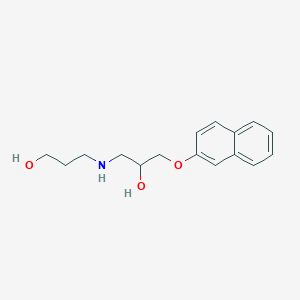
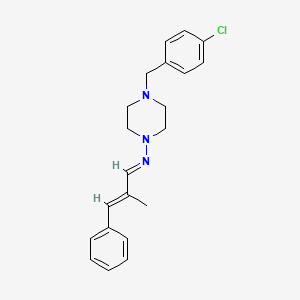
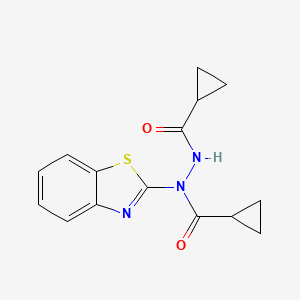
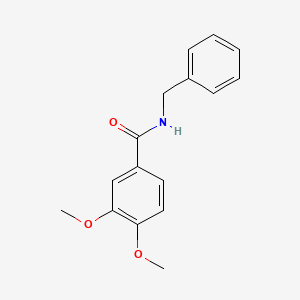
![(1S,5R)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)
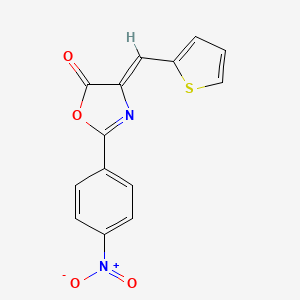
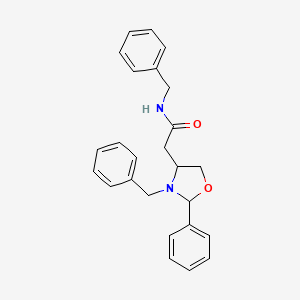
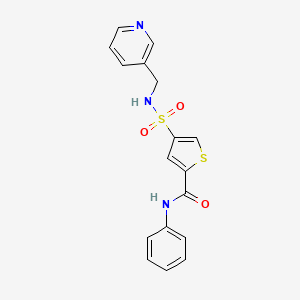

![2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5588269.png)
![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)
![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)
